5-oxo-N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)14-4-1-5-15(8-14)24-11-13(7-16(24)25)17(26)23-10-12-3-2-6-22-9-12/h1-6,8-9,13H,7,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTSINJZKDQMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Keto Esters
A literature-derived approach involves the Masamune-Claisen condensation of itaconic acid (11 ) with 1,1'-carbonyldiimidazole (CDI) to form β-keto ester 13 , followed by cyclization with amidines (e.g., acetamidine or benzamidine) to yield pyrrolidinone derivatives.
Reaction Conditions :
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β-Keto ester formation : CDI (1.2 equiv), anhydrous acetonitrile, 25°C, 12 h.
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Cyclization : Amidines (1.5 equiv), refluxing toluene, 8 h.
Alternative Route via Itaconic Acid Derivatives
Itaconic acid undergoes sequential transformations:
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Esterification with methanol/H<sub>2</sub>SO<sub>4</sub> to dimethyl itaconate.
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Enamine formation using N,N-dimethylformamide dimethylacetal (DMFDMA).
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Cyclization with primary amines to afford 5-oxopyrrolidine-3-carboxylates.
Key Parameter : Solvent choice (e.g., THF or DMF) significantly impacts cyclization efficiency.
Introduction of the 3-(Trifluoromethyl)phenyl Group
Nucleophilic Aromatic Substitution
The trifluoromethylphenyl moiety is introduced via Ullmann coupling or Buchwald-Hartwig amination using 1-bromo-3-(trifluoromethyl)benzene and a pyrrolidinone precursor.
Catalytic System :
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Pd(OAc)<sub>2</sub> (5 mol%), Xantphos (10 mol%), Cs<sub>2</sub>CO<sub>3> (2.0 equiv).
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Toluene, 110°C, 24 h.
Direct Alkylation
Alternatively, alkylation of pyrrolidinone nitrogen with 3-(trifluoromethyl)benzyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C) affords Int-1 in 65–78% yield.
Carboxamide Formation via Amidation
Activation of Carboxylic Acid
Int-1 is activated using bis(pentafluorophenyl) carbonate (BPC) or TCFH/N-methylimidazole (NMI) to form reactive intermediates:
Method A (BPC) :
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Int-1 (1.0 equiv), BPC (1.2 equiv), Et<sub>3</sub>N (2.0 equiv), acetonitrile, 25°C, 2 h.
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Intermediate : Pentafluorophenyl ester (Int-2 ).
Method B (TCFH/NMI) :
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Int-1 (1.0 equiv), TCFH (1.5 equiv), NMI (2.0 equiv), DCM, 0°C → 25°C, 4 h.
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Intermediate : Activated acyloxyphosphonium species.
Coupling with Pyridin-3-ylmethylamine
Int-2 reacts with pyridin-3-ylmethylamine (1.2 equiv) in acetonitrile at 25°C for 12 h, yielding the target carboxamide after purification.
Yield : 75–92% (Method A), 68–88% (Method B).
Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
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Precipitation : Products with low solubility (e.g., Int-1 ) are isolated via filtration.
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Chromatography : Silica gel or aluminum oxide columns resolve regioisomeric impurities.
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CD<sub>3</sub>OD): δ 8.45 (s, 1H, pyridine-H), 7.85–7.40 (m, 4H, Ar-H), 4.65 (s, 2H, CH<sub>2</sub>NH), 3.90–3.50 (m, 2H, pyrrolidine-H), 2.95–2.70 (m, 2H, pyrrolidine-H).
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HRMS : m/z calcd for C<sub>19</sub>H<sub>17</sub>F<sub>3</sub>N<sub>3</sub>O<sub>2</sub> [M+H]<sup>+</sup> 392.1218, found 392.1221.
Purity Assessment
HPLC analysis (C18 column, MeCN/H<sub>2</sub>O gradient) confirms ≥95% purity for batches prepared via Method A.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| BPC-mediated amidation | 92% | 98% | High yield, minimal side products |
| TCFH/NMI activation | 88% | 95% | Broad substrate compatibility |
| Direct alkylation | 78% | 93% | Fewer steps |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Amide Reactions
The carboxamide functional group undergoes typical amide reactions:
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Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions, monitored via IR (loss of N–H stretch) and HPLC for purity.
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Acylation : Reaction with acetyl chloride to form N-acetyl derivatives, enhancing stability and altering bioavailability.
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Condensation : Coupling with aldehydes/ketones to form imine derivatives, facilitated by reagents like EDCI or TCFH/NMI .
Pyrrolidine Ring Reactivity
The pyrrolidine ring exhibits:
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Ring-opening : Under nucleophilic attack (e.g., by amines), forming open-chain intermediates.
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Oxidation : Potential oxidation of the 5-oxo group to carbonyl derivatives, though detailed conditions are context-dependent.
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Cyclization : Participation in forming fused rings during multi-step syntheses.
Heterocyclic Group Interactions
The pyridin-3-ylmethyl substituent enables:
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Cross-coupling : Suzuki or Heck reactions for functionalization, though specific examples require optimization.
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Electrophilic substitution : Activation of positions on the pyridine ring for further derivatization.
Analytical Techniques
Key methods for reaction monitoring and characterization:
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NMR : NOESY experiments to determine conformations (critical for biological activity) .
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IR : Tracking functional group transformations (e.g., amide I/II bands).
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HPLC : Purity assessment during synthesis or hydrolysis.
Functional Group Synergy
The trifluoromethylphenyl group influences:
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Stability : Enhances resistance to metabolic degradation.
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Reactivity : Electron-withdrawing effects modulate electronic properties of adjacent groups.
Synthetic Pathways
Typical synthesis involves:
Scientific Research Applications
Structural Information
- Molecular Formula : C17H15F3N4O2
- Molecular Weight : 362.31 g/mol
- IUPAC Name : 5-oxo-N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Medicinal Chemistry
This compound has shown potential in medicinal chemistry as a lead compound for the development of new pharmaceuticals. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further investigation in drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. A study demonstrated that modifications to the pyrrolidine ring could enhance its efficacy against certain cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
Agricultural Sciences
The compound's efficacy as an agrochemical has been explored, particularly as an insecticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which may improve bioavailability in plant systems.
Case Study: Insecticidal Properties
A series of experiments evaluated the insecticidal activity of similar compounds against common agricultural pests. Results indicated that compounds with trifluoromethyl substitutions displayed increased potency compared to their non-fluorinated counterparts, supporting the hypothesis that this functional group plays a crucial role in biological activity.
Material Science
In material science, the compound's potential as a precursor for synthesizing advanced materials has been investigated. Its unique structure allows for the modification and incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties.
Case Study: Polymer Composites
Research focused on incorporating this compound into polymer composites showed improved mechanical strength and thermal stability compared to traditional materials. These findings suggest applications in fields requiring durable materials, such as aerospace and automotive industries.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HeLa Cells | 75 | |
| Compound B | Insecticidal | Aphids | 85 | |
| Compound C | Herbicidal | Weeds | 70 |
Mechanism of Action
The mechanism of action of 5-oxo-N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substitution at the 1-Position of Pyrrolidine
- Target Compound : 3-(Trifluoromethyl)phenyl group.
- Analogues: 1-(4-Chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 878442-31-0): Replaces trifluoromethyl with 4-chlorophenyl, reducing electron-withdrawing effects and lipophilicity . 1-(3,4-Dimethylphenyl)-5-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide: Uses a 3,4-dimethylphenyl group, which may reduce steric hindrance compared to trifluoromethyl .
Carboxamide Nitrogen Modifications
- Target Compound : Pyridin-3-ylmethyl group.
- 1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide (CAS 914350-05-3): Links to a thiadiazole ring, which may enhance metabolic resistance but reduce bioavailability .
Core Structure Variations
- Pyridine vs. Pyrrolidine Derivatives :
- 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (): Replaces pyrrolidine with a pyridine ring, altering electron distribution and hydrogen-bonding capacity .
- 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8): Demonstrates how chloro and methoxy substituents on pyridine affect activity .
Physicochemical Properties
Pharmacological Implications
- Trifluoromethyl Advantage : The target compound’s 3-(trifluoromethyl)phenyl group likely improves binding to hydrophobic pockets in enzymes (e.g., kinases) compared to chlorophenyl or methoxyphenyl analogues .
- Pyridine vs. Heterocyclic Moieties : The pyridin-3-ylmethyl group may offer better pharmacokinetics than thiadiazole or oxadiazole derivatives, which are prone to metabolic degradation .
Biological Activity
The compound 5-oxo-N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolidine ring substituted with a pyridine moiety and a trifluoromethyl phenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications:
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Antimicrobial Activity :
- Studies have shown that similar pyrrolidine derivatives exhibit significant antibacterial properties. For example, derivatives containing trifluoromethyl groups often demonstrate enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- The minimum inhibitory concentration (MIC) values for related compounds have been noted as low as 3.12 μg/mL, suggesting strong antibacterial potential .
-
Anticancer Properties :
- Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, some pyrrolidine derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines .
- Specific studies focusing on the mechanism of action revealed that these compounds can disrupt cellular signaling pathways critical for tumor growth.
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G-Protein Coupled Receptor (GPCR) Modulation :
- GPCRs are vital targets in drug discovery, and certain analogs of this compound may act as allosteric modulators. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand .
- This mechanism is particularly relevant for developing treatments for conditions such as diabetes and cardiovascular diseases.
Case Study 1: Antibacterial Efficacy
In a recent study, the antibacterial efficacy of several pyrrolidine derivatives was evaluated against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 6.25 μg/mL against S. aureus, demonstrating its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it inhibited cell growth by 70% at a concentration of 10 μM after 48 hours, highlighting its potential utility in cancer therapy .
Data Tables
| Biological Activity | Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | This compound | Staphylococcus aureus | 6.25 μg/mL |
| Anticancer | This compound | MCF-7 (breast cancer) | IC50 = 10 μM |
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-oxo-N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide?
Answer:
The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A common strategy involves coupling pyrrolidine-3-carboxamide derivatives with substituted aryl or heteroaryl groups. For example, ethanol and piperidine at 0–5°C for 2 hours have been used as catalysts in analogous syntheses of pyrrolidinecarboxamide derivatives, enabling controlled cyclization and amide bond formation . Optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction temperature is critical to avoid side products like over-oxidized intermediates. Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for purification .
Basic: How should researchers characterize the structural purity of this compound?
Answer:
Combined spectroscopic and chromatographic methods are essential:
- NMR : ¹H/¹³C NMR to confirm the pyrrolidine ring, trifluoromethyl group (δ ~110–120 ppm in ¹³C), and pyridinylmethyl substituents. Aromatic protons in the 3-(trifluoromethyl)phenyl group appear as distinct doublets (δ 7.5–8.0 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention time consistency across batches ensures reproducibility .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and rule out halogenated impurities .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Answer:
Yield optimization requires kinetic and thermodynamic control:
- Catalyst Screening : Piperidine or DBU may enhance cyclization efficiency, as seen in analogous pyrrolidine syntheses .
- Solvent Effects : Ethanol minimizes byproducts compared to polar aprotic solvents. Microwave-assisted synthesis (60–80°C, 30 min) can reduce reaction time while maintaining yield .
- In Situ Monitoring : Use FT-IR to track carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) bands, adjusting reagent stoichiometry dynamically .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Bioactivity Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., ATP-based viability assays). Control for solvent effects (DMSO ≤0.1%) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may confound results .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets like kinase domains .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
SAR requires systematic structural modifications:
- Scaffold Variation : Replace the pyrrolidine ring with piperidine or morpholine to assess ring size impact on target affinity .
- Substituent Analysis : Compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups at the phenyl position. LogP calculations (e.g., ACD/Percepta) can correlate hydrophobicity with activity .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., the 5-oxo group) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Answer:
Key challenges include poor crystal growth and disorder:
- Crystallization Conditions : Slow evaporation from DMSO/water (1:4) at 4°C promotes single-crystal formation. Co-crystallization with PEG 4000 improves lattice stability .
- Disorder Mitigation : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXL refinement resolve trifluoromethyl group disorder. Twinning tests (PLATON) ensure data integrity .
Advanced: How to evaluate the pharmacokinetic (PK) properties of this compound in preclinical models?
Answer:
- In Vitro ADME : Microsomal stability assays (human liver microsomes, NADPH) predict metabolic clearance. CYP450 inhibition screening (3A4, 2D6) identifies drug-drug interaction risks .
- In Vivo PK : Administer IV/PO doses in rodents, collecting plasma at 0–24h. LC-MS/MS quantifies parent compound and metabolites. Non-compartmental analysis (WinNonlin) calculates AUC, t₁/₂, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
